Ardisiphenol A

描述

Ardisiphenol A is a naturally occurring alkylphenol compound isolated from the fruits of Ardisia colorata, a plant belonging to the Myrsinaceae family. This compound has garnered attention due to its antioxidant properties and potential cytotoxic effects against certain cancer cell lines .

准备方法

Synthetic Routes and Reaction Conditions: Ardisiphenol A can be synthesized through the extraction of the dried fruits of Ardisia colorata using ethanol. The extract is then partitioned into various fractions using solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fractions are further purified using repeated column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through the extraction and purification processes mentioned above.

化学反应分析

Oxidative Degradation of Bisphenol A

BPA undergoes photocatalytic degradation under UV light in the presence of catalysts like TiO₂. Key findings from kinetic studies include:

-

Degradation rate : Follows pseudo-first-order kinetics at low concentrations (20–80 ppm) .

-

Mineralization : Complete degradation to CO₂ and H₂O occurs within 3 hours for 20 ppm solutions .

| Initial BPA Concentration (ppm) | Apparent Rate Constant (min⁻¹) | R² Value | Initial Reaction Rate (mM min⁻¹) |

|---|---|---|---|

| 20 | 0.0243 | 0.982 | 0.00204 |

| 40 | 0.0148 | 0.998 | 0.00259 |

| 50 | 0.0113 | 0.994 | 0.00236 |

| 60 | 0.0117 | 0.972 | 0.00304 |

| 80 | 0.0086 | 0.967 | 0.00300 |

Mechanism : Hydroxyl radicals (HO- ) generated by TiO₂ under UV light drive the oxidation of BPA into intermediates like hydroquinone and p-benzoquinone before full mineralization .

Acid-Base Reactions

BPA reacts with strong bases (e.g., NaOH) to form salts, enhancing its solubility in aqueous environments:

This reaction is critical in industrial processes for synthesizing polycarbonates and epoxy resins .

Polymerization Reactions

BPA is a precursor in synthesizing polycarbonates and epoxy resins through condensation reactions:

-

Polycarbonate synthesis :

-

Epoxy resin synthesis :

These reactions require alkaline catalysts (e.g., NaOH) and occur at elevated temperatures .

Redox Reactions in Environmental Systems

BPA participates in redox reactions during wastewater treatment:

-

Electrochemical oxidation : Converts BPA to less toxic derivatives like 4-hydroxyacetophenone .

-

Ozonolysis : Ozone (O₃) cleaves BPA’s aromatic rings, forming carboxylic acids and aldehydes .

Catalytic Hydrogenation

Under hydrogen gas (H₂) and metal catalysts (e.g., Pd/C), BPA’s carbonyl groups undergo reduction:

This reaction is explored for detoxification applications .

Interaction with Chlorine

In water treatment, BPA reacts with chlorine (Cl₂) to form chlorinated derivatives (e.g., mono- and di-chloro BPA), which exhibit higher toxicity than BPA itself .

科学研究应用

Ardisiphenol A has several scientific research applications, including:

Chemistry: Used as a model compound to study antioxidant mechanisms and radical scavenging activities.

Biology: Investigated for its cytotoxic effects against cancer cell lines, such as murine breast cancer cells.

Medicine: Potential therapeutic agent due to its antioxidant and cytotoxic properties.

Industry: Explored for its use in developing natural antioxidant formulations

作用机制

Ardisiphenol A exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage. The compound also exhibits cytotoxicity by inducing apoptosis in cancer cells, potentially through the activation of caspase enzymes and modulation of the bax/bcl-2 protein ratio .

相似化合物的比较

Ardisiphenol B and C: Other alkylphenols isolated from Ardisia colorata with similar antioxidant and cytotoxic properties.

Bergenin and Demethoxybergenin: Compounds with antioxidant activities isolated from the same plant.

Embelin, Myricetin, and Quercetin: Known antioxidants with similar radical scavenging activities

Uniqueness: Ardisiphenol A is unique due to its specific molecular structure, which includes a long alkyl side chain and multiple hydroxyl groups. This structure contributes to its potent antioxidant and cytotoxic activities, distinguishing it from other similar compounds .

生物活性

Ardisiphenol A is a compound derived from the genus Ardisia, known for its diverse biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound is a polyphenolic compound characterized by its unique structural features that contribute to its biological activity. The compound's structure includes multiple hydroxyl groups that enhance its reactivity and ability to interact with biological macromolecules.

Antitumor Activity

Research has demonstrated that this compound exhibits antitumor properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, Jansakul et al. reported significant cytotoxic effects against human breast cancer cells, indicating its potential as a chemotherapeutic agent .

The mechanisms underlying the antitumor activity of this compound include:

- Induction of Apoptosis : this compound triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.

- Inhibition of Cell Cycle Progression : It has been observed to block specific phases of the cell cycle, thereby preventing cancer cell replication.

Pharmacological Profile

| Activity | Description |

|---|---|

| Antitumor | Inhibits proliferation of cancer cells |

| Antioxidant | Scavenges free radicals and reduces oxidative stress |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Studies and Research Findings

- In Vitro Studies : A series of studies assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancers. Results indicated a dose-dependent inhibition of cell viability.

- Animal Models : Preclinical trials using animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound compared to control groups.

Toxicological Profile

While this compound shows significant therapeutic potential, understanding its toxicity is essential for clinical application. Preliminary studies indicate a relatively low toxicity profile, but further research is necessary to evaluate long-term effects and safe dosage ranges.

属性

IUPAC Name |

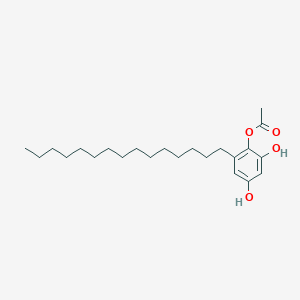

(2,4-dihydroxy-6-pentadecylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(25)18-22(26)23(20)27-19(2)24/h17-18,25-26H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSHIDBWARFSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-tumor mechanisms of Ardisiphenol A?

A1: While the precise mechanisms of this compound are yet to be fully elucidated, studies on Ardisiphenol D, a structurally similar compound, suggest it induces apoptosis in cancer cells. [] This effect was observed in human non-small-cell lung cancer A549 cells and involved the activation of caspase-3 and alteration of the bax/bcl-2 protein ratio. [] It is plausible that this compound might share similar apoptotic mechanisms, but further research is necessary to confirm this.

Q2: What is known about the structure of this compound?

A2: this compound is an alkylphenol. [, ] While its exact molecular formula and weight aren't explicitly stated in the provided abstracts, its structure was determined through NMR and MS/MS analyses. [] Further research is needed to provide a comprehensive spectroscopic data profile.

Q3: Does this compound exhibit antioxidant activity?

A3: Yes, this compound displayed moderate scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. [] This suggests potential antioxidant properties, although further investigation is necessary to understand the mechanism and potential therapeutic implications.

Q4: Are there any known structure-activity relationships for this compound and related compounds?

A5: Although specific SAR data for this compound isn't available in the provided abstracts, research on other alkylphenols from Ardisia brevicaulis suggests that the length and saturation of the alkyl side chain can influence their cytotoxic activity. [, , ] Compounds with longer alkyl chains generally exhibited stronger cytotoxicity. [] Additionally, the presence of an acetate group in the structure, as seen in Ardisiphenol D, may also contribute to the cytotoxic effects. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。